3-Fluorobenzyl methyl sulfide
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Overview
Description
3-Fluorobenzyl methyl sulfide is an organic compound characterized by the presence of a fluorine atom attached to the benzyl group and a methyl sulfide group
Scientific Research Applications
3-Fluorobenzyl methyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluorobenzyl methyl sulfide typically involves the reaction of 3-fluorobenzyl chloride with sodium methyl sulfide. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:
3-Fluorobenzyl chloride+Sodium methyl sulfide→3-Fluorobenzyl methyl sulfide+Sodium chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobenzyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as sodium methoxide, dimethyl sulfoxide as solvent.
Major Products Formed:
Oxidation: 3-Fluorobenzyl methyl sulfoxide, 3-fluorobenzyl methyl sulfone.
Reduction: this compound (reduced form).
Substitution: Various substituted benzyl methyl sulfides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-fluorobenzyl methyl sulfide involves its interaction with specific molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzyl methyl sulfide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluorobenzyl methyl sulfide: The fluorine atom is positioned differently, affecting the compound’s reactivity and interactions.
3-Chlorobenzyl methyl sulfide: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness: 3-Fluorobenzyl methyl sulfide is unique due to the presence of the fluorine atom at the 3-position of the benzyl group. This fluorine atom influences the compound’s electronic properties, making it distinct from other benzyl methyl sulfides. The fluorine atom can also affect the compound’s biological activity and interactions with other molecules.
Properties
IUPAC Name |
1-fluoro-3-(methylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBJQIFOGSVZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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